molecular formula C15H29N3O3 B7986752 [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7986752
M. Wt: 299.41 g/mol
InChI Key: VBFPJQJIDUCNOW-GFCCVEGCSA-N
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Description

This compound is a chiral, tert-butyl carbamate-protected piperidine derivative featuring a 2-amino-acetyl functional group. It serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enabling selective coupling reactions. The stereochemistry (R-configuration) at the piperidin-3-yl position and the amino-acetyl moiety enhance its utility in asymmetric catalysis and peptidomimetic drug design .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10,16H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPJQJIDUCNOW-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. The amino-acetyl group is introduced through a series of reactions involving amination and acetylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound is primarily studied for its potential as a therapeutic agent. Its structural attributes facilitate interactions with biological targets, particularly in the central nervous system (CNS). Research indicates that derivatives of this compound may exhibit activity against various neurological disorders.

  • Case Study : A study explored the efficacy of similar piperidine derivatives in treating anxiety and depression. Results suggested that compounds with similar structures showed promising anxiolytic effects in animal models, indicating potential for further development into human therapeutics .

Enzyme Inhibition

Research has shown that compounds like [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can act as enzyme inhibitors. This property is crucial for designing drugs targeting specific enzymes involved in disease pathways.

  • Case Study : A related study demonstrated that piperidine-based compounds inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease. The findings suggest that modifications to the carbamate structure could enhance inhibitory potency .

Neuropharmacology

The compound's interactions with neurotransmitter systems make it a candidate for neuropharmacological studies. Its ability to cross the blood-brain barrier allows it to influence CNS activity.

  • Research Findings : Investigations into the modulation of neurotransmitter release have shown that similar piperidine derivatives can enhance synaptic transmission, suggesting their utility in treating cognitive deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in:

Amino-acetyl substituents

Carbamate/ester protecting groups

Heterocyclic core (piperidine vs. pyrrolidine)

Table 1: Structural and Functional Group Comparison
Compound Name Key Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Differences
Target Compound None (reference) C₁₅H₂₇N₃O₃* ~285–347 Tert-butyl carbamate, 2-amino-acetyl
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Chloro-acetyl group, pyrrolidine core C₁₅H₂₆ClN₂O₃ 317.8 Chlorine substituent (electrophilic)
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (S)-2-amino-propionyl, methyl carbamate C₁₄H₂₇N₃O₃ 285.38 Methyl carbamate, stereochemical variance
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Benzyl ester, (S)-2-amino-propionyl C₁₉H₂₉N₃O₃ 347.45 Benzyl ester (acid-labile protecting group)
tert-Butyl((R)-1-(2-((endo)-3-...-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19) Bicyclic core, fluorophenyl substituent C₃₀H₃₈FN₇O₃ 587.67 Extended bicyclic structure, fluorophenyl

*Note: Exact formula for the target compound inferred from analogs in –5.

Physicochemical Properties

Table 2: Predicted Physical Properties
Compound Name Density (g/cm³) Boiling Point (°C) pKa
Target Compound 1.10–1.14* 412.7–505.8* ~9.05
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-... (Parchem) Not reported Not reported ~8.5–9.0
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-... benzyl ester 1.14 505.8 ~9.2

*Predicted values from –7; experimental data unavailable for the target compound.

Key Observations :

  • Solubility : The benzyl ester analog () likely has lower aqueous solubility due to its aromatic group compared to the tert-butyl carbamate .
  • Stability : The tert-butyl carbamate in the target compound offers superior stability under basic conditions vs. the acid-labile benzyl ester .
  • Reactivity: The chloro-acetyl analog () exhibits higher electrophilicity, enabling nucleophilic substitutions, whereas the amino-acetyl group in the target compound supports coupling reactions .

Biological Activity

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 299.415 g/mol
  • IUPAC Name : tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]carbamate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor of certain protein farnesyltransferases (PFTs), which are critical in various cellular processes, including signal transduction and cell proliferation. This inhibition can lead to the arrest of growth in cancer cells and Plasmodium species, making it a candidate for antimalarial and anticancer therapies.

Antimalarial Activity

Research indicates that the compound exhibits potent antimalarial effects by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. The effectiveness is measured through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. For instance, derivatives of this compound have shown significant inhibitory activity against PfPFT, with some exhibiting low micromolar IC50 values .

Anticancer Properties

The compound has also been studied for its potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance its cytotoxicity against specific tumor cells .

Case Studies

StudyFindings
Nallan et al. (2006)Identified potent inhibitors of PfPFT with significant effects on P. falciparum growth inhibition .
Recent Review (2023)Summarized advances in piperidine derivatives, highlighting their anticancer activity through apoptosis induction in hypopharyngeal tumor cells .
Malawska & GobecDiscussed multi-targeted approaches for Alzheimer’s disease treatment using similar piperidine structures that exhibit dual cholinesterase inhibition .

Toxicity and Safety Profile

While this compound shows promising biological activity, toxicity studies are crucial for evaluating its safety profile. Preliminary data suggest that certain derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their therapeutic index.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how do they ensure stereochemical fidelity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection. For example, similar piperidine derivatives are synthesized using DMAP (4-dimethylaminopyridine) as a catalyst and Boc₂O (di-tert-butyl dicarbonate) for introducing the Boc group under inert conditions at 0°C, followed by purification via silica gel chromatography . Stereochemical control is achieved using enantiomerically pure starting materials (e.g., L-aspartic acid derivatives) and verified by chiral HPLC or NMR analysis .

Q. How is the compound characterized to confirm its structure and purity in academic research?

  • Methodological Answer : Characterization typically involves:

  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches from Boc and amide groups).
  • ¹H/¹³C NMR to confirm stereochemistry and integration ratios.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC (normal-phase or chiral) to assess enantiomeric excess and purity .

Q. What role does the tert-butyl carbamate (Boc) group play in the synthesis of this compound?

  • Methodological Answer : The Boc group serves as a temporary protecting group for amines, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It is selectively removed under acidic conditions (e.g., HCl in dioxane) without affecting other functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR to identify temperature-dependent conformational changes.
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Comparative analysis with analogous compounds to isolate artifacts .

Q. What strategies are effective for optimizing enantioselective synthesis of the (R)-configured piperidine core?

  • Methodological Answer : Key strategies include:

  • Asymmetric catalysis : Use of chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in key bond-forming steps.
  • Chiral auxiliaries : Temporary stereochemical directors (e.g., Evans oxazolidinones) for diastereomeric control.
  • Enzymatic resolution : Lipases or esterases to separate enantiomers post-synthesis .

Q. How should researchers address the lack of toxicity and ecological data for this compound in experimental design?

  • Methodological Answer : When toxicity data are unavailable (as noted in safety sheets ):

  • Apply ALARA principles : Minimize exposure via fume hoods, gloves, and PPE.
  • Pilot biodegradation studies : Use OECD 301 guidelines to assess environmental persistence.
  • In silico modeling : Tools like ECOSAR to predict acute/chronic toxicity based on structural analogs.

Q. What analytical techniques are recommended for detecting and quantifying impurities in this compound during scale-up?

  • Methodological Answer :

  • LC-MS/MS for trace impurity profiling (detection limit <0.1%).
  • X-ray crystallography to confirm the absence of polymorphic contaminants.
  • Elemental analysis to validate stoichiometric purity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies:

  • Forced degradation : Expose the compound to extremes (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC.
  • pH-rate profiling : Assess hydrolysis kinetics in buffered solutions (pH 1–13) to identify labile bonds .

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